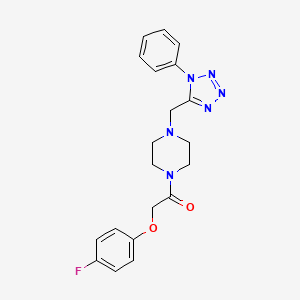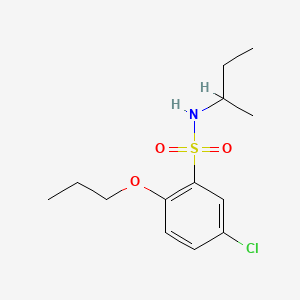
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide, also known as NSC, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been identified through various studies.
Mecanismo De Acción
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, this compound can affect various cellular processes and signaling pathways, leading to its anti-inflammatory, anti-cancer, and anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in various animal models. This compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide research. One direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs for cancer treatment. Further studies are also needed to investigate its mechanism of action and potential side effects.
Conclusion:
This compound is a chemical compound that has been studied extensively for its potential use in scientific research. It has anti-inflammatory, anti-cancer, and anti-tumor properties, and has been shown to have potential therapeutic applications for various diseases. While this compound has some limitations for lab experiments, it has several advantages and has the potential to be used in combination with other drugs for therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide is synthesized using a specific method that involves the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with sec-butylamine. The reaction is carried out in the presence of an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. This method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-butan-2-yl-5-chloro-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-8-18-12-7-6-11(14)9-13(12)19(16,17)15-10(3)5-2/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVSGMBVHPXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

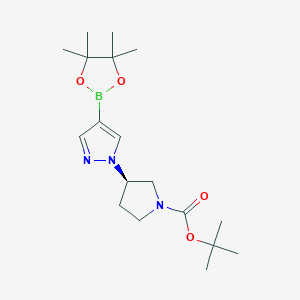
![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole](/img/structure/B2585422.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)
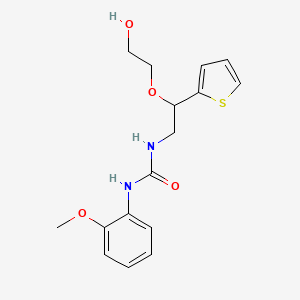
![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)
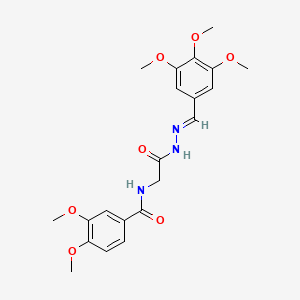
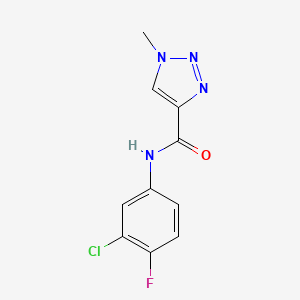

![N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2585435.png)
![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)

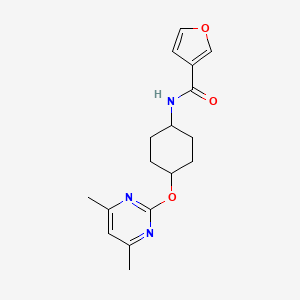
![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)
